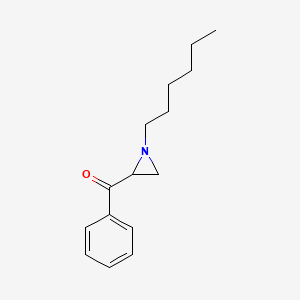
(1-Hexylaziridin-2-yl)(phenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1-Hexylaziridin-2-yl)(phenyl)methanone is a synthetic organic compound that features an aziridine ring substituted with a hexyl group and a phenyl group attached to a methanone moiety. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which makes them highly reactive and useful intermediates in organic synthesis.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1-Hexylaziridin-2-yl)(phenyl)methanone typically involves the reaction of an aziridine precursor with a phenylmethanone derivative. One common method is the nucleophilic substitution reaction where a hexyl-substituted aziridine reacts with benzoyl chloride under basic conditions to form the desired product. The reaction is usually carried out in an aprotic solvent such as dichloromethane or tetrahydrofuran, and a base like triethylamine is used to neutralize the hydrochloric acid formed during the reaction.
Industrial Production Methods
Industrial production of this compound may involve continuous flow synthesis techniques to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations can optimize the production process. Additionally, purification steps such as distillation or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
(1-Hexylaziridin-2-yl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The aziridine ring can be oxidized to form an oxaziridine intermediate.
Reduction: Reduction of the carbonyl group can yield the corresponding alcohol.
Substitution: The aziridine ring can participate in nucleophilic substitution reactions, leading to ring-opening and formation of amine derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophiles like amines, thiols, or alcohols can react with the aziridine ring under mild conditions, often in the presence of a catalyst or under acidic or basic conditions.
Major Products Formed
Oxidation: Formation of oxaziridine derivatives.
Reduction: Formation of (1-Hexylaziridin-2-yl)(phenyl)methanol.
Substitution: Formation of various amine, thiol, or alcohol derivatives depending on the nucleophile used.
Scientific Research Applications
(1-Hexylaziridin-2-yl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules and as a building block for pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, including as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1-Hexylaziridin-2-yl)(phenyl)methanone involves its interaction with biological targets through its reactive aziridine ring. The strained ring structure makes it highly electrophilic, allowing it to form covalent bonds with nucleophilic sites in biomolecules such as proteins and DNA. This can lead to the inhibition of enzyme activity or disruption of cellular processes, contributing to its bioactivity.
Comparison with Similar Compounds
Similar Compounds
(1H-benzo[d]imidazol-2-yl)(phenyl)methanone: Features a benzimidazole ring instead of an aziridine ring.
(1-(benzyl)-1H-1,2,3-triazol-4-yl)(phenyl)methanone): Contains a triazole ring in place of the aziridine ring.
Uniqueness
(1-Hexylaziridin-2-yl)(phenyl)methanone is unique due to its aziridine ring, which imparts high reactivity and versatility in chemical synthesis. Its ability to undergo various reactions and form diverse derivatives makes it a valuable compound in research and industrial applications.
Properties
CAS No. |
185250-23-1 |
|---|---|
Molecular Formula |
C15H21NO |
Molecular Weight |
231.33 g/mol |
IUPAC Name |
(1-hexylaziridin-2-yl)-phenylmethanone |
InChI |
InChI=1S/C15H21NO/c1-2-3-4-8-11-16-12-14(16)15(17)13-9-6-5-7-10-13/h5-7,9-10,14H,2-4,8,11-12H2,1H3 |
InChI Key |
JNEJGQBHQYHPMI-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCN1CC1C(=O)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


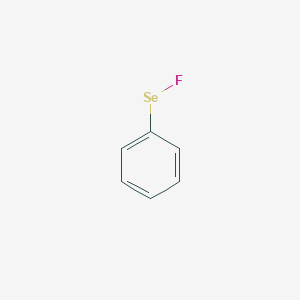
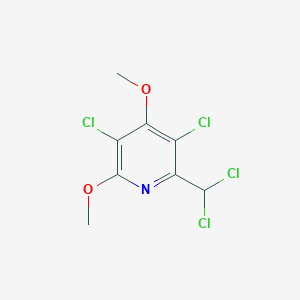
![(4S)-4-hydroxy-2-(2-methoxyethyl)-1,1-dioxo-3,4-dihydrothieno[3,2-e]thiazine-6-sulfonamide](/img/structure/B14276168.png)
![2-(3-Chlorophenyl)-N-methyl-N-[2-(pyrrolidin-1-yl)ethyl]ethan-1-amine](/img/structure/B14276174.png)
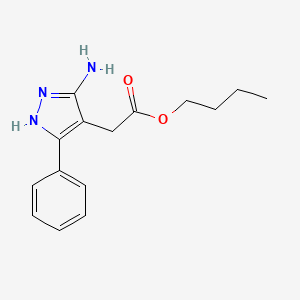
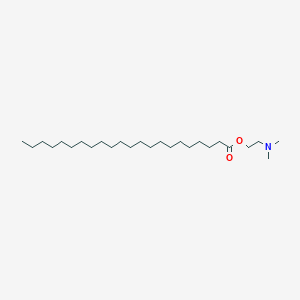
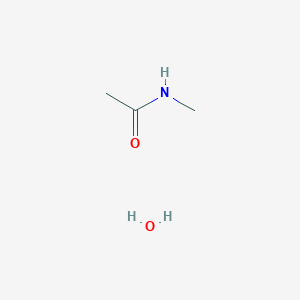


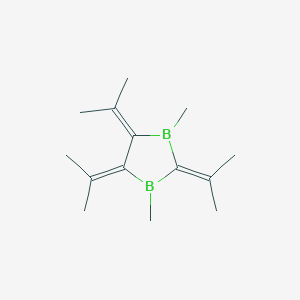

![Ethanol, 2,2',2''-[1,3,5-benzenetriyltris(methyleneoxy)]tris-](/img/structure/B14276210.png)
![2-(Hex-4-YN-1-YL)bicyclo[2.2.1]hepta-2,5-diene](/img/structure/B14276215.png)
![1-(Methylsulfanyl)-8-nitro-3,4-dihydropyrido[2,1-a]isoindole-2,6-dione](/img/structure/B14276216.png)
